N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated phenyl group, a chromenone moiety, and an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline and 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol.
Formation of Acetamide Linkage: The acetamide linkage is formed through a condensation reaction between the amine group of 5-chloro-2-methylaniline and the carboxylic acid derivative of the chromenone compound.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or reagents like coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and the process may include steps like purification, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide: can be compared with other acetamide derivatives and chromenone-based compounds.
Similar Compounds: Examples include N-(5-chloro-2-methylphenyl)acetamide and 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl acetate.
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the combination of a chlorinated phenyl group and a chromenone moiety. These structural elements may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H20ClNO4 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C25H20ClNO4/c1-15-10-21(30-14-23(28)27-20-12-18(26)9-8-16(20)2)25-19(17-6-4-3-5-7-17)13-24(29)31-22(25)11-15/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
OJBHBHDPGQARFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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